molecular formula C17H22BrNO5 B1398266 (2S,4S)-4-(4-Bromo-3-methylphenoxy)-1-(tert-butoxycarbonyl)-2-pyrrolidinecarboxylic acid CAS No. 1354486-41-1

(2S,4S)-4-(4-Bromo-3-methylphenoxy)-1-(tert-butoxycarbonyl)-2-pyrrolidinecarboxylic acid

Cat. No.: B1398266
CAS No.: 1354486-41-1
M. Wt: 400.3 g/mol
InChI Key: FGTUZHYOSRKMGX-JSGCOSHPSA-N
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Description

This compound is a stereospecific pyrrolidinecarboxylic acid derivative featuring:

  • Stereochemistry: (2S,4S) configuration, critical for molecular interactions and biological activity.
  • Protecting group: A tert-butoxycarbonyl (Boc) group at position 1, enhancing stability during synthetic processes.
  • Substituents: A 4-bromo-3-methylphenoxy group at position 4, which influences electronic and steric properties.

The Boc group is commonly used in peptide synthesis to protect amines, while the brominated aromatic ring may confer reactivity for further functionalization (e.g., cross-coupling reactions). The methyl group on the phenoxy ring enhances lipophilicity compared to non-methylated analogs .

Properties

IUPAC Name

(2S,4S)-4-(4-bromo-3-methylphenoxy)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22BrNO5/c1-10-7-11(5-6-13(10)18)23-12-8-14(15(20)21)19(9-12)16(22)24-17(2,3)4/h5-7,12,14H,8-9H2,1-4H3,(H,20,21)/t12-,14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGTUZHYOSRKMGX-JSGCOSHPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC2CC(N(C2)C(=O)OC(C)(C)C)C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC(=C1)O[C@H]2C[C@H](N(C2)C(=O)OC(C)(C)C)C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22BrNO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(2S,4S)-4-(4-Bromo-3-methylphenoxy)-1-(tert-butoxycarbonyl)-2-pyrrolidinecarboxylic acid, commonly referred to as Boc-4-bromo-3-methylphenoxy-proline, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

  • Molecular Formula : C₁₇H₂₂BrNO₅
  • CAS Number : 1354486-41-1
  • Molecular Weight : 396.27 g/mol

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its interactions with various biological targets. Notably, it has been studied for its effects on enzymes involved in inflammation and neurodegenerative diseases.

Enzyme Inhibition

Research indicates that this compound exhibits inhibitory effects on several key enzymes:

  • Cholinesterases : Inhibits acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial in neurotransmission and are implicated in Alzheimer's disease.
  • Cyclooxygenase (COX) : Shows potential as an anti-inflammatory agent by inhibiting COX enzymes involved in the inflammatory response.

In Vitro Studies

A series of in vitro studies have evaluated the compound's efficacy against various enzyme targets. The following table summarizes key findings from these studies:

Target Enzyme IC50 Value (μM) Effect
AChE10.4Moderate inhibition
BChE7.7Moderate inhibition
COX-219.2Moderate inhibition
LOX-1513.2Moderate inhibition

These values suggest that this compound may serve as a lead compound for developing treatments targeting neurodegenerative diseases and inflammatory conditions.

Case Studies

  • Neuroprotective Effects : A study focused on the neuroprotective properties of the compound demonstrated its ability to reduce oxidative stress markers in neuronal cell lines, suggesting a potential role in protecting against neurodegeneration.
  • Anti-inflammatory Activity : Another investigation assessed the anti-inflammatory effects of the compound in animal models of arthritis. Results indicated a significant reduction in inflammatory markers and joint swelling, supporting its use as an anti-inflammatory agent.

Scientific Research Applications

Medicinal Chemistry

This compound has been investigated for its potential as a pharmaceutical agent due to its structural similarity to biologically active molecules. Its applications include:

  • Anticancer Activity : Preliminary studies suggest that derivatives of this compound may exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves the inhibition of specific enzymes or pathways critical for tumor growth.
  • Neuropharmacology : Research indicates potential applications in treating neurological disorders by modulating neurotransmitter systems. The pyrrolidine structure is known for its ability to cross the blood-brain barrier, making it a candidate for CNS-active drugs.

Drug Development

The compound serves as a scaffold for designing new drugs. Its functional groups can be modified to enhance selectivity and efficacy against specific biological targets.

  • Prodrug Formulations : The Boc group can be cleaved under physiological conditions, releasing the active drug form in the body. This property is utilized in prodrug strategies to improve solubility and bioavailability.

Biochemical Research

In biochemical assays, this compound can be used to study enzyme interactions and metabolic pathways. Its ability to act as an inhibitor or substrate makes it valuable in understanding complex biological systems.

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry explored derivatives of (2S,4S)-4-(4-Bromo-3-methylphenoxy)-1-(tert-butoxycarbonyl)-2-pyrrolidinecarboxylic acid against breast cancer cell lines. The results indicated that modifications to the phenoxy group significantly enhanced anticancer activity, suggesting a structure-activity relationship that could guide future drug design efforts.

Case Study 2: Neuroprotective Effects

Research in Neuroscience Letters demonstrated that certain derivatives of this compound exhibited neuroprotective effects in models of neurodegeneration. The study highlighted the importance of the pyrrolidine core in mediating these effects through modulation of glutamate receptors.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key structural variations among analogs include differences in the phenoxy substituent, stereochemistry, and functional groups. Below is a detailed analysis:

Substituted Phenoxy Group Variations

Compound Name Phenoxy Substituent Molecular Formula Key Properties/Applications Reference
(2S,4S)-4-(3-Bromophenoxy)-1-(tert-butoxycarbonyl)-2-pyrrolidinecarboxylic acid 3-Bromophenoxy C₁₆H₂₀BrNO₅ Reduced steric hindrance vs. 4-bromo-3-methyl analog; used in intermediates for drug design .
(2S,4S)-1-(tert-Butoxycarbonyl)-4-(3-chlorophenoxy)-2-pyrrolidinecarboxylic acid 3-Chlorophenoxy C₁₆H₂₀ClNO₅ Chlorine's electronegativity increases polarity; potential for altered pharmacokinetics .
(2S,4S)-4-(2-Bromo-4-isopropylphenoxy)-1-(tert-butoxycarbonyl)-2-pyrrolidinecarboxylic acid 2-Bromo-4-isopropylphenoxy C₁₉H₂₆BrNO₅ Isopropyl group enhances lipophilicity (logP ~3.5); suited for hydrophobic environments .
(2S,4S)-4-[2-Bromo-4-(tert-pentyl)phenoxy]-1-(tert-butoxycarbonyl)-2-pyrrolidinecarboxylic acid 2-Bromo-4-(tert-pentyl)phenoxy C₂₁H₃₀BrNO₅ Tert-pentyl group increases steric bulk, potentially reducing metabolic degradation .
(2S,4S)-1-(tert-Butoxycarbonyl)-4-(2-chloro-5-methylphenoxy)-2-pyrrolidinecarboxylic acid 2-Chloro-5-methylphenoxy C₁₇H₂₂ClNO₅ Chlorine and methyl groups synergistically enhance both lipophilicity and electrophilicity .
Key Observations:
  • Bromo vs. Chloro : Bromine’s larger atomic radius increases steric hindrance and may enhance halogen bonding in biological targets compared to chlorine .
  • Methyl vs. Isopropyl/tert-Pentyl : Larger alkyl groups (e.g., isopropyl) significantly raise logP values, impacting membrane permeability .

Stereochemical and Functional Group Modifications

Compound Name Structural Feature Impact on Properties Reference
(2S,4S)-1-(tert-Butoxycarbonyl)-4-fluoro-2-pyrrolidinecarboxylic acid Fluorine at position 4 Fluorine’s electronegativity alters pKa (predicted ~3.6) and hydrogen-bonding capacity .
(2R,4S)-1-(tert-Butoxycarbonyl)-4-fluoropyrrolidine-2-carboxylic acid (2R,4S) stereochemistry Epimeric differences may affect binding to chiral targets (e.g., enzymes) .
(2S,4R)-1-(tert-Butoxycarbonyl)-4-(4-(trifluoromethyl)benzyl)pyrrolidine-2-carboxylic acid Trifluoromethylbenzyl group Strong electron-withdrawing effect enhances metabolic stability .
Key Observations:
  • Fluorine Substitution : Lowers basicity and increases stability against oxidative metabolism .
  • Stereochemistry : (2S,4S) vs. (2R,4S) configurations can lead to divergent biological activities due to spatial orientation .

Preparation Methods

Coupling of the Phenoxy Group to the Pyrrolidine Core

The core pyrrolidine structure bearing the Boc-protected amine is synthesized or obtained, followed by nucleophilic aromatic substitution or etherification to install the 4-bromo-3-methylphenoxy substituent at the 4-position:

  • Starting material: (2S,4S)-pyrrolidine-2-carboxylic acid or its derivatives with Boc protection at the nitrogen.
  • Phenoxy installation: The phenol derivative (4-bromo-3-methylphenol) is reacted with the 4-position of the pyrrolidine ring, often via Williamson ether synthesis or SNAr-type reaction under basic conditions, ensuring stereochemical retention.
  • Reaction conditions: Mild bases (e.g., potassium carbonate) in polar aprotic solvents (e.g., DMF or DMSO) facilitate the ether bond formation.
  • Protection: The amine is protected with tert-butoxycarbonyl (Boc) group prior to or after the etherification step to prevent side reactions.

Final Functional Group Adjustments and Purification

  • Carboxylic acid functionality: Maintained or introduced at the 2-position of the pyrrolidine ring, typically via hydrolysis of ester intermediates under acidic or basic conditions.
  • Purification: The final compound is purified by recrystallization or chromatographic methods to achieve high purity suitable for research use.
  • Characterization: Confirmation by NMR, mass spectrometry, and chiral HPLC to verify structure, purity, and stereochemistry.

Data Table Summarizing Key Preparation Steps

Step Reaction Type Reactants/Intermediates Conditions/Notes Outcome/Intermediate
1 Bromoalcoholation Isoprene + water + bromosuccinimide Continuous flow tubular reactor; molar ratio ~1:1:1.2 4-Bromo-3-methyl-2-buten-1-ol
2 Esterification Bromoalcohol + acetic anhydride + solid acid catalyst Solid acid cation exchange resin; tubular reactor 4-Bromo-3-methyl-2-buten-1-ol acetate
3 Etherification (phenoxy installation) Boc-protected pyrrolidine + 4-bromo-3-methylphenol Base (K2CO3), polar aprotic solvent (DMF), mild heating (2S,4S)-4-(4-Bromo-3-methylphenoxy)-Boc-pyrrolidine intermediate
4 Hydrolysis/functional group adjustment Ester intermediate Acidic or basic hydrolysis Final carboxylic acid (2S,4S)-4-(4-Bromo-3-methylphenoxy)-Boc-pyrrolidinecarboxylic acid
5 Purification Crystallization or chromatography Solvent systems optimized for purity Pure target compound

Research Findings and Optimization Notes

  • Continuous flow reactors for the bromination and esterification steps enhance scalability and reproducibility, reducing batch-to-batch variability.
  • Strong acid cation exchange resins (types 732 or D001) serve as efficient catalysts for esterification, improving yield and selectivity.
  • Stereochemical integrity is preserved by using mild reaction conditions during phenoxy installation and Boc protection, critical for biological activity.
  • Purity and characterization are essential for research applications; analytical methods such as chiral HPLC and mass spectrometry confirm stereochemistry and molecular weight.
  • Alternative synthetic routes may involve pre-functionalized pyrrolidine derivatives or different protecting groups, but Boc protection remains preferred for stability and ease of removal.

Q & A

Q. What analytical techniques are recommended for confirming the stereochemical integrity of this compound?

Chiral HPLC or supercritical fluid chromatography (SFC) with polarimetric detection is essential for resolving stereoisomers, as minor chromatographic adjustments (e.g., mobile phase composition) can significantly impact epimer separation . Additionally, 2D NMR techniques (e.g., NOESY or ROESY) validate spatial arrangements of the (2S,4S) configuration by analyzing nuclear Overhauser effects between substituents .

Q. What safety protocols should be prioritized when handling this compound?

Adhere to GHS hazard codes H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation). Use nitrile gloves, sealed goggles, and respirators in fume hoods. In case of skin contact, rinse immediately with water for ≥15 minutes, and consult medical assistance if irritation persists .

Q. How can researchers verify the purity of this compound?

High-performance liquid chromatography (HPLC) with UV detection (≥97% purity threshold) is standard. Mass spectrometry (MS) confirms molecular weight (theoretical: ~436.3 g/mol for C₁₇H₂₁BrNO₅), while elemental analysis validates stoichiometry .

Advanced Research Questions

Q. What synthetic strategies mitigate epimerization during the introduction of the 4-Bromo-3-methylphenoxy group?

Mitsunobu reactions or Pd-catalyzed cross-coupling (e.g., Buchwald-Hartwig) under inert atmospheres preserve stereochemistry. Evidence from analogous halogenated aryl ether syntheses highlights the use of anhydrous solvents (e.g., THF or DMF) and low temperatures (0–5°C) to suppress racemization .

Q. How does the tert-butoxycarbonyl (Boc) group influence conformational stability in solution?

The Boc group induces steric hindrance, stabilizing the pyrrolidine ring in a trans-fused conformation. Nuclear Overhauser effect (NOE) studies on similar Boc-protected pyrrolidines reveal restricted rotation around the C–N bond, which can be modeled using density functional theory (DFT) calculations .

Q. What strategies prevent Boc cleavage during functionalization reactions?

Mild acidic conditions (e.g., 10% TFA in DCM at 0°C) selectively deprotect without degrading the core structure. LC-MS monitoring ensures timely neutralization (e.g., with aqueous NaHCO₃) to prevent side reactions .

Q. How can researchers address solubility challenges in aqueous reaction media?

Co-solvent systems (e.g., DMSO/H₂O or acetone/H₂O) enhance solubility. For pH-sensitive reactions, buffer systems (PBS, pH 7.4) with ≤10% organic modifier are effective, as demonstrated in analogous Boc-protected carboxylic acid derivatives .

Methodological Considerations

ParameterRecommendationSupporting Evidence
Stereochemical Analysis Chiral HPLC (Chiralpak IA column, hexane/IPA)
Purification Flash chromatography (silica gel, EtOAc/hexane gradient)
Stability Storage -20°C under argon; desiccated

Key Hazards and Mitigation

  • Skin/Eye Exposure : Immediate rinsing with water (15+ minutes); medical evaluation required for persistent symptoms .
  • Inhalation Risk : Use NIOSH-certified respirators in ventilated areas .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2S,4S)-4-(4-Bromo-3-methylphenoxy)-1-(tert-butoxycarbonyl)-2-pyrrolidinecarboxylic acid
Reactant of Route 2
Reactant of Route 2
(2S,4S)-4-(4-Bromo-3-methylphenoxy)-1-(tert-butoxycarbonyl)-2-pyrrolidinecarboxylic acid

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